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molecular formula C10H14N2O3 B8549154 2-Butoxy-4-methylpyrimidine-5-carboxylic acid

2-Butoxy-4-methylpyrimidine-5-carboxylic acid

Cat. No. B8549154
M. Wt: 210.23 g/mol
InChI Key: BHBWFMMMDFNIMT-UHFFFAOYSA-N
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Patent
US07273878B2

Procedure details

To 1.5 ml of butanol, 0.72 g (11 mmol) of 85.5% potassium hydroxide powder was suspended, followed by drop-wise adding, under ice-cooling, a 1.5 ml of butanol solution dissolving with 1.22 g (5.0 mmol) of ethyl 2-methansulfonyl-4-methylpyrimidine-5-carboxylate. After the end of the drop-wise addition, the solution was stirred at room temperature for 3 hours. To the reaction liquid, 50 ml of water was added, and the water layer was washed with diisopropyl ether, followed by adding 10% hydrochloric acid to make acidic, and extracting with ethyl acetate. The organic layer was washed with water and a saturated saline solution in this order, and dried over anhydrous magnesium sulfate. The solution was concentrated under reduced pressure to obtain 0.87 g (yield: 83%) of 2-butoxy-4-methylpyrimidine-5-carboxylic acid.
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
0.72 g
Type
reactant
Reaction Step Two
Quantity
1.5 mL
Type
reactant
Reaction Step Three
Quantity
1.22 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:5])[CH2:2][CH2:3][CH3:4].[OH-].[K+].CS([C:12]1[N:17]=[C:16]([CH3:18])[C:15]([C:19]([O:21]CC)=[O:20])=[CH:14][N:13]=1)(=O)=O>O>[CH2:1]([O:5][C:12]1[N:17]=[C:16]([CH3:18])[C:15]([C:19]([OH:21])=[O:20])=[CH:14][N:13]=1)[CH2:2][CH2:3][CH3:4] |f:1.2|

Inputs

Step One
Name
Quantity
1.5 mL
Type
reactant
Smiles
C(CCC)O
Step Two
Name
Quantity
0.72 g
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
1.5 mL
Type
reactant
Smiles
C(CCC)O
Name
Quantity
1.22 g
Type
reactant
Smiles
CS(=O)(=O)C1=NC=C(C(=N1)C)C(=O)OCC
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the solution was stirred at room temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
adding, under ice-
TEMPERATURE
Type
TEMPERATURE
Details
cooling
ADDITION
Type
ADDITION
Details
After the end of the drop-wise addition
ADDITION
Type
ADDITION
Details
was added
WASH
Type
WASH
Details
the water layer was washed with diisopropyl ether
ADDITION
Type
ADDITION
Details
by adding 10% hydrochloric acid
EXTRACTION
Type
EXTRACTION
Details
extracting with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a saturated saline solution in this order, and dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(CCC)OC1=NC=C(C(=N1)C)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.87 g
YIELD: PERCENTYIELD 83%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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